BenchChemオンラインストアへようこそ!

4-Fluorobenzamidoxime

Prodrug activation mARC enzyme Amidoxime reduction

4-Fluorobenzamidoxime (4-FBAO) is a para-fluoro substituted benzamidoxime with characterized mARC-mediated activation (Vmax 0.42 ± 0.03 nmol/min/mg in porcine mitochondria), offering 10.5% faster prodrug activation than unsubstituted analog. Ideal for 1,2,4-oxadiazole synthesis and fragment-based drug discovery (PDB: 4CUP), it eliminates post-cyclization fluorination steps. Available at 98% purity.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
Cat. No. B7721450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzamidoxime
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)F
InChIInChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
InChIKeyOSUPWUQRPLIJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobenzamidoxime (CAS 22179-78-8): A Versatile Amidoxime Building Block for Pharmaceutical Synthesis and Prodrug Development


4-Fluorobenzamidoxime (4-FBAO, C₇H₇FN₂O, molecular weight 154.14) is a para-fluoro-substituted benzamidoxime derivative characterized by the amidoxime functional group (R-C(NH₂)=NOH) [1]. This compound is widely utilized as a key intermediate in the synthesis of 1,2,4-oxadiazole heterocycles , which constitute privileged scaffolds in medicinal chemistry and agrochemicals [2]. The para-fluorine substitution imparts distinct electronic properties (Hammett σₚ = 0.06) and moderate lipophilicity (LogP = 1.62) relative to unsubstituted benzamidoxime (Hammett σₚ = 0.00). In the context of amidoxime prodrugs, 4-FBAO undergoes enzymatic reduction by the mitochondrial amidoxime reducing component (mARC) enzyme system to release the corresponding amidine drug [3], a property that forms the basis for its pharmaceutical utility. The compound is commercially available with a typical assay purity of 98% and a reported melting point range of 92–95 °C .

4-Fluorobenzamidoxime: Why Substitution with Unsubstituted Benzamidoxime or Alternative 4-Substituted Analogs Is Not Chemically or Pharmacologically Equivalent


Generic substitution among amidoxime derivatives is chemically and pharmacologically invalid because the electronic nature of the para-substituent directly modulates both the redox potential and enzymatic reduction kinetics of the amidoxime functional group [1]. In a systematic study of ten para-substituted benzamidoximes, the Hammett σ value of the 4-substituent showed a clear linear correlation with ¹H NMR chemical shifts of the amidoxime protons and electrochemical redox potentials (R² > 0.95) [1]. However, these electronic effects did not translate predictably to mARC enzyme kinetics: the Vmax and KM values for 4-fluorobenzamidoxime differ measurably from those of 4-chloro, 4-methoxy, and unsubstituted analogs in ways not simply extrapolated from substituent electronic parameters [2]. Furthermore, the lipophilicity (LogP) of the para-substituent affects membrane permeability and tissue distribution, with 4-fluorobenzamidoxime (LogP = 1.62) occupying an intermediate position between polar analogs (e.g., 4-hydroxybenzamidoxime) and more lipophilic variants (e.g., 4-trifluoromethylbenzamidoxime). Substituting one para-substituted benzamidoxime for another without empirical validation of the specific assay system therefore introduces unquantified risk in synthetic yield, biological activity, and pharmacokinetic profile. The evidence presented below quantifies precisely where 4-fluorobenzamidoxime demonstrates differentiable performance relative to its closest structural comparators.

Quantitative Differentiation Evidence for 4-Fluorobenzamidoxime versus Closest Analogs: mARC Enzyme Kinetics, Electrochemical Reduction, Lipophilicity, and Synthetic Utility


mARC Enzymatic Reduction: 4-Fluorobenzamidoxime Exhibits Intermediate Vmax Relative to 4-Substituted Benzamidoxime Analogs

In a direct head-to-head comparison of ten para-substituted benzamidoximes, 4-fluorobenzamidoxime demonstrated an intermediate Vmax of 0.42 ± 0.03 nmol/min/mg protein for mARC-catalyzed reduction in porcine liver outer mitochondrial membrane fractions [1]. This value positions 4-fluorobenzamidoxime between the more rapidly reduced 4-cyano analog (Vmax = 0.68 ± 0.05 nmol/min/mg) and the more slowly reduced 4-methoxy analog (Vmax = 0.25 ± 0.02 nmol/min/mg) [1]. Unsubstituted benzamidoxime exhibited a Vmax of 0.38 ± 0.04 nmol/min/mg under identical conditions [1].

Prodrug activation mARC enzyme Amidoxime reduction Hepatic metabolism

Electrochemical Reduction Potential: 4-Fluorobenzamidoxime Exhibits More Positive Peak Potential than Electron-Donating para-Substituted Analogs

Cyclic voltammetry studies of para-substituted benzamidoximes revealed that the peak reduction potential (Ep) correlates linearly with Hammett σ constants (R² > 0.95) [1]. 4-Fluorobenzamidoxime, with Hammett σₚ = 0.06, exhibited a reduction peak at −1.42 V (vs. Ag/AgCl) in aqueous buffer at pH 7.4 [1]. This value is significantly more positive than that of 4-methoxybenzamidoxime (σₚ = −0.27, Ep = −1.58 V) and slightly more positive than unsubstituted benzamidoxime (σₚ = 0.00, Ep = −1.45 V), while being more negative than electron-withdrawing analogs such as 4-nitrobenzamidoxime (σₚ = 0.78, Ep = −1.18 V) [1].

Redox potential Cyclic voltammetry Electrochemical reduction Amidoxime activation

Lipophilicity (LogP) Comparison: 4-Fluorobenzamidoxime Occupies Optimal Intermediate Range for Membrane Permeability Relative to Para-Substituted Analogs

The calculated partition coefficient (LogP) of 4-fluorobenzamidoxime is 1.62 . This value falls within the optimal range for oral bioavailability (typically LogP 1–3) and represents a measurable differentiation from structurally analogous benzamidoximes: unsubstituted benzamidoxime (LogP = 1.17) , 4-chlorobenzamidoxime (LogP = 1.98) , 4-bromobenzamidoxime (LogP = 2.10) , and 4-trifluoromethylbenzamidoxime (LogP = 2.34) .

Lipophilicity LogP Membrane permeability Drug-likeness

1,2,4-Oxadiazole Cyclization: 4-Fluorobenzamidoxime Enables Efficient Heterocycle Formation for Fluorinated Pharmacophores

4-Fluorobenzamidoxime reacts with 2-(chlorocarbonyl)benzyl benzoate to form 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate, a fluorinated 1,2,4-oxadiazole derivative . This transformation exemplifies the general utility of amidoximes in oxadiazole synthesis. Within the broader class of benzamidoximes, the presence of the para-fluorine substituent introduces electronegativity that influences the cyclodehydration step, and 4-fluorobenzamidoxime provides a direct route to fluorinated oxadiazoles without requiring post-cyclization fluorination [1]. Fluorinated oxadiazoles constitute a pharmacologically validated scaffold with documented activity in antiviral, antitumor, and anti-inflammatory applications [2].

1,2,4-Oxadiazole synthesis Heterocyclic chemistry Fluorinated building blocks Medicinal chemistry

Protein-Ligand Binding: 4-Fluorobenzamidoxime Demonstrates Fragment-Level Affinity for BAZ2B Bromodomain (PDB: 4CUP)

Crystal structure analysis (PDB ID: 4CUP) reveals that 4-fluorobenzamidoxime binds to the bromodomain of human BAZ2B, an epigenetic regulator implicated in chromatin remodeling and gene transcription [1]. The amidoxime functional group engages in hydrogen bonding with conserved asparagine residues (N1944) characteristic of bromodomain recognition, while the para-fluorophenyl ring occupies the acetyl-lysine binding pocket [2]. As a fragment hit, 4-fluorobenzamidoxime serves as a validated starting point for fragment elaboration, with the fluorine atom providing a vector for further substitution and ¹⁹F NMR-based binding assays [1].

Fragment-based drug discovery Bromodomain BAZ2B Epigenetics

Targeted Application Scenarios for 4-Fluorobenzamidoxime: Where Differentiated Performance Drives Procurement Decisions


Amidoxime Prodrug Development Requiring Predictable mARC-Mediated Hepatic Activation

For research groups developing amidoxime-based prodrugs of amidine-containing therapeutics, 4-fluorobenzamidoxime offers an empirically characterized Vmax of 0.42 ± 0.03 nmol/min/mg in porcine liver mitochondrial fractions, representing a 10.5% faster activation rate than unsubstituted benzamidoxime while avoiding the excessively rapid clearance associated with electron-withdrawing analogs such as 4-cyanobenzamidoxime (Vmax = 0.68 nmol/min/mg) [1]. This intermediate activation rate supports balanced pharmacokinetics—neither too rapid (causing burst release and toxicity) nor too slow (compromising efficacy)—making 4-FBAO a rational choice when predictable hepatic bioconversion is required. Selection of 4-fluorobenzamidoxime over alternative para-substituted analogs allows researchers to leverage the known, non-linear relationship between substituent electronic effects and enzymatic reduction kinetics, which precludes simple computational substitution of one amidoxime for another [2].

Synthesis of Fluorinated 1,2,4-Oxadiazole Heterocycles for Medicinal Chemistry

4-Fluorobenzamidoxime serves as a direct precursor to 3-(4-fluorophenyl)-1,2,4-oxadiazole derivatives, which are established pharmacophores in antiviral, antitumor, and anti-inflammatory drug candidates [1]. In synthetic routes where a fluorinated aromatic ring is required in the final molecule, employing 4-fluorobenzamidoxime eliminates the need for post-cyclization fluorination steps that typically involve harsh reagents, limited regioselectivity, and reduced overall yields [2]. This strategic advantage translates to streamlined synthetic sequences and improved atom economy. Medicinal chemistry programs targeting fluorinated heterocycles should prioritize 4-FBAO over unsubstituted benzamidoxime when the 4-fluorophenyl moiety is a target structural feature of the intended drug candidate .

Fragment-Based Drug Discovery Targeting Bromodomain-Containing Epigenetic Proteins

Crystallographic data (PDB: 4CUP) establishes 4-fluorobenzamidoxime as a validated fragment hit against the BAZ2B bromodomain, with a defined binding pose engaging the conserved acetyl-lysine recognition pocket [1]. In fragment-based drug discovery (FBDD) campaigns targeting bromodomain-containing epigenetic regulators (including BAZ2A/B, BRD4, and related proteins), 4-FBAO provides a ligand-efficient scaffold with the additional benefit of a para-fluorine substituent that enables ¹⁹F NMR-based binding assays for fragment elaboration and optimization [1]. Procurement of 4-fluorobenzamidoxime for FBDD libraries is supported by its structural characterization, commercial availability at 98% purity, and demonstrated co-crystallization with a therapeutically relevant protein target [2].

Electrochemical or Biomimetic Studies of Amidoxime Oxidation/Reduction Pathways

For electrochemical investigations of amidoxime redox behavior or biomimetic studies of NO-donor activation, 4-fluorobenzamidoxime provides a reference compound with a well-characterized reduction potential (Ep = −1.42 V vs. Ag/AgCl at pH 7.4) [1]. This value is precisely positioned within the para-substituted benzamidoxime series, spanning from −1.18 V (4-nitro) to −1.58 V (4-methoxy) [1]. Researchers investigating structure-activity relationships in amidoxime-derived NO donors can use 4-FBAO as a comparator compound that exhibits intermediate redox behavior, enabling systematic evaluation of how electronic effects modulate NO release kinetics and downstream biological responses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorobenzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.